molecular formula C17H16N2O3 B5605290 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole CAS No. 651032-76-7

5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5605290
CAS RN: 651032-76-7
M. Wt: 296.32 g/mol
InChI Key: UHSBAAQSHOSGQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds similar to 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, often involves cyclization reactions of appropriate hydrazides and carboxylic acids or their derivatives. For instance, spectral luminescent properties of related 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles were explored, revealing insights into their synthesis and luminescent behavior (Mikhailov et al., 2018). The synthesis processes can vary, involving different starting materials and conditions tailored to achieve the desired substitution patterns on the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is crucial for their physical and chemical properties. X-ray crystallography and spectroscopic methods are commonly used to elucidate these structures, providing detailed information on the arrangement of atoms and the configuration of substituents. For example, detailed structural analysis of similar compounds has been conducted to understand their crystalline properties and molecular interactions, shedding light on how these aspects influence their overall behavior and stability (Zhu et al., 2009).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-5-4-6-12(9-11)16-18-17(22-19-16)13-7-8-14(20-2)15(10-13)21-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSBAAQSHOSGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352012
Record name 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

651032-76-7
Record name 5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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